molecular formula C17H16ClNO3 B4411529 4-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl propionate

4-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl propionate

Cat. No. B4411529
M. Wt: 317.8 g/mol
InChI Key: XICHYIFKPXVGCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl propionate is a chemical compound that is commonly used in scientific research. It is a derivative of the non-steroidal anti-inflammatory drug (NSAID) naproxen and is known for its anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of 4-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl propionate is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are molecules that are involved in inflammation and pain. By inhibiting the production of prostaglandins, this compound reduces inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to have anti-inflammatory and analgesic effects, as well as neuroprotective effects. It has also been shown to inhibit the growth of cancer cells. However, it is important to note that the exact effects of this compound may vary depending on the specific context in which it is used.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl propionate in lab experiments is its anti-inflammatory and analgesic properties. This makes it useful in the study of pain and inflammation. Additionally, its neuroprotective effects make it useful in the study of neurological diseases such as Alzheimer's disease. However, one limitation of using this compound is that its exact mechanism of action is not fully understood. This may make it difficult to interpret the results of experiments using this compound.

Future Directions

There are many future directions for the study of 4-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl propionate. One direction is the study of its potential as a treatment for cancer. It has been shown to inhibit the growth of cancer cells, and further research could explore its potential as a cancer treatment. Another direction is the study of its potential as a treatment for neurological diseases such as Alzheimer's disease. Its neuroprotective effects make it a promising candidate for further study in this area. Additionally, further research could explore its mechanism of action and its effects in different contexts to better understand its potential uses.

Scientific Research Applications

4-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl propionate has been used in a variety of scientific research applications. It has been shown to have anti-inflammatory and analgesic properties, making it useful in the study of pain and inflammation. It has also been used in the study of cancer, as it has been shown to inhibit the growth of cancer cells. Additionally, it has been used in the study of Alzheimer's disease, as it has been shown to have neuroprotective effects.

properties

IUPAC Name

[4-[(4-chloro-2-methylphenyl)carbamoyl]phenyl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c1-3-16(20)22-14-7-4-12(5-8-14)17(21)19-15-9-6-13(18)10-11(15)2/h4-10H,3H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICHYIFKPXVGCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl propionate
Reactant of Route 2
Reactant of Route 2
4-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl propionate
Reactant of Route 3
Reactant of Route 3
4-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl propionate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl propionate
Reactant of Route 5
Reactant of Route 5
4-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl propionate
Reactant of Route 6
Reactant of Route 6
4-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl propionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.